molecular formula C15H10O3S B6404461 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid CAS No. 1261907-93-0

3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid

Cat. No.: B6404461
CAS No.: 1261907-93-0
M. Wt: 270.3 g/mol
InChI Key: JPKOJCIJMUPFMS-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid typically involves the regioselective coupling of benzo[b]thiophene derivatives with appropriate benzoic acid precursors. Common synthetic methods include electrophilic cyclization reactions and coupling reactions . For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods: Industrial production of benzothiophene derivatives often involves large-scale coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophene derivatives .

Scientific Research Applications

3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation .

Comparison with Similar Compounds

Uniqueness: 3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid is unique due to its specific structural features and the presence of both hydroxyl and benzothiophene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOJCIJMUPFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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